Einecs 284-730-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 284-730-7 is a unique identifier assigned to a chemical substance listed in the European Union’s inventory of commercially available compounds. The EINECS inventory serves as a regulatory framework for chemical safety assessments under regulations such as REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Key characteristics of EINECS compounds include their commercial availability prior to 1981 and their inclusion in standardized toxicological and physicochemical databases. These compounds are often used as benchmarks for read-across structure-activity relationship (RASAR) models, which predict toxicity or bioavailability for unlabeled substances based on structural analogs .

Properties

CAS No. |

84962-33-4 |

|---|---|

Molecular Formula |

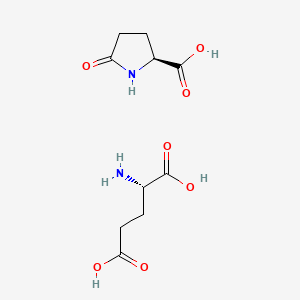

C10H16N2O7 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t2*3-/m00/s1 |

InChI Key |

PVBDIBIXFBNAET-RUCXOUQFSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid, compound with 5-oxo-L-proline, typically involves the reaction of L-glutamic acid with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

L-glutamic acid, compound with 5-oxo-L-proline, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines or alcohols.

Scientific Research Applications

L-glutamic acid, compound with 5-oxo-L-proline, has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and as an additive in certain manufacturing processes.

Mechanism of Action

The mechanism of action of L-glutamic acid, compound with 5-oxo-L-proline, involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can also interact with receptors and transporters, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

A critical approach for comparing EINECS 284-730-7 with analogs involves computational similarity metrics. Studies utilizing PubChem 2D fingerprints and the Tanimoto index (≥70% similarity threshold) have identified structural analogs among REACH Annex VI Table 3.1 compounds (labeled set) and EINECS entries (unlabeled set) . For example:

| Metric | Value |

|---|---|

| Labeled compounds (REACH Annex VI) | 1,387 |

| Covered EINECS compounds | 33,000 (24× coverage) |

| Similarity threshold | Tanimoto index ≥70% |

This "network effect" enables RASAR models to extrapolate toxicological data from a small labeled dataset to a vast unlabeled inventory, reducing experimental costs and time .

Physicochemical Property Coverage

Evidence from Figure 7 in ERGO’s physicochemical analysis demonstrates that EINECS compounds occupy a broad chemical space, particularly in bioavailability-related properties such as logP (partition coefficient) and molecular weight. A subset of 28 ERGO reference substances was shown to overlap significantly with EINECS domains, suggesting shared physicochemical profiles (Table 1) :

| Property | EINECS Range | ERGO Reference Range |

|---|---|---|

| Molecular weight (g/mol) | 150–500 | 200–450 |

| logP | -2 to 6 | 0 to 5 |

| Water solubility (mg/L) | 0.1–10,000 | 1–5,000 |

This overlap implies that this compound and its analogs may exhibit comparable bioavailability, influencing their environmental persistence and toxicokinetics .

Research Implications and Limitations

Advantages of RASAR Models

- Efficiency : A 24× reduction in experimental burden for hazard assessment .

- Regulatory compliance : Supports REACH requirements for data-poor substances .

Limitations

Q & A

Q. How can researchers formulate a hypothesis about the environmental persistence of this compound using existing literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.